molecular formula C9H16O5 B14312010 Methyl 6-(methoxymethoxy)-3-oxohexanoate CAS No. 112496-95-4

Methyl 6-(methoxymethoxy)-3-oxohexanoate

Cat. No.: B14312010
CAS No.: 112496-95-4
M. Wt: 204.22 g/mol
InChI Key: ZMKIVFKFWIROPK-UHFFFAOYSA-N
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Description

Methyl 6-(methoxymethoxy)-3-oxohexanoate is an organic compound with a complex structure that includes a methoxymethoxy group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(methoxymethoxy)-3-oxohexanoate typically involves the esterification of 6-(methoxymethoxy)-3-oxohexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methoxymethoxy)-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methoxymethoxy)-3-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethoxy)-3-oxohexanoate involves its reactivity with various chemical reagents. The methoxymethoxy group can act as a protecting group, while the keto group can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methoxynicotinate: Similar in structure but with a different functional group arrangement.

    6-Methoxymellein: A dihydroisocoumarin with a methoxy group, found in carrots and responsible for bitterness.

Uniqueness

Methyl 6-(methoxymethoxy)-3-oxohexanoate is unique due to its combination of a methoxymethoxy group and a keto group, which provides distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

CAS No.

112496-95-4

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-(methoxymethoxy)-3-oxohexanoate

InChI

InChI=1S/C9H16O5/c1-12-7-14-5-3-4-8(10)6-9(11)13-2/h3-7H2,1-2H3

InChI Key

ZMKIVFKFWIROPK-UHFFFAOYSA-N

Canonical SMILES

COCOCCCC(=O)CC(=O)OC

Origin of Product

United States

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